2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a piperidine ring, a tetrahydrocarbazole moiety, and a hydrazinecarbothioamide group
Preparation Methods
The synthesis of 2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperidine and tetrahydrocarbazole intermediates.
Formation of Piperidine Intermediate: The piperidine intermediate can be synthesized through hydrogenation reactions involving palladium or rhodium catalysts.
Formation of Tetrahydrocarbazole Intermediate: The tetrahydrocarbazole intermediate is prepared through cyclization reactions involving dienes and photochemical methods.
Coupling Reaction: The piperidine and tetrahydrocarbazole intermediates are then coupled under specific conditions to form the desired compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions:
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
2-[6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds:
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: This compound shares the piperidine ring but differs in its functional groups and overall structure.
2,6-Dimethyl-4’-piperidinomethyl benzophenone: Another related compound with a piperidine moiety, but with different substituents and applications.
These comparisons highlight the unique features and potential advantages of this compound in various research and industrial contexts.
Properties
IUPAC Name |
[(E)-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S/c20-19(25)23-22-17-6-4-5-14-15-11-13(7-8-16(15)21-18(14)17)12-24-9-2-1-3-10-24/h7-8,11,21H,1-6,9-10,12H2,(H3,20,23,25)/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJAKQTYJXFFPG-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N\NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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